1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate
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Overview
Description
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate is a chemical compound known for its unique structure and properties. It is a salt form of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine, which is used in various scientific and industrial applications. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group and a trifluoromethyl group, making it a valuable reactant in the preparation of various pharmaceuticals and chemical intermediates .
Preparation Methods
The synthesis of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves several steps:
Synthetic Routes: The primary synthetic route involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various nucleophiles like halides, thiols, or amines.
Common Reagents and Conditions: Typical reagents include halogenating agents, acids, and bases. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include substituted piperazines, ketones, alcohols, and amines
Scientific Research Applications
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reactant in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(Phenyl[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-(trifluoromethyl)phenyl)piperazine and 1-(3-(trifluoromethyl)phenyl)piperazine share structural similarities.
Uniqueness: The presence of both phenyl and trifluoromethyl groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Comparison: Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it more suitable for specific applications in pharmaceuticals and chemical synthesis
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21F3N2O4 |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
oxalic acid;1-[phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H19F3N2.C2H2O4/c19-18(20,21)16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)23-12-10-22-11-13-23;3-1(4)2(5)6/h1-9,17,22H,10-13H2;(H,3,4)(H,5,6) |
InChI Key |
AHGXFUZCEMYWLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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